molecular formula C10H7BrN2O3 B2641940 1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione CAS No. 251468-84-5

1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2641940
CAS No.: 251468-84-5
M. Wt: 283.081
InChI Key: XTOPUPLVLBJMJL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane (pyrimidine) core substituted with a 4-bromophenyl group at position 1. This compound belongs to the broader class of barbiturates, which historically have been used as sedatives, hypnotics, and anticonvulsants.

Properties

IUPAC Name

1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOPUPLVLBJMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-bromobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the diazinane ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione is utilized as a versatile building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of more complex molecules. It has been employed in various reactions that lead to the formation of heterocyclic compounds and other derivatives .

Table 1: Synthetic Applications

Application AreaDescription
Heterocyclic SynthesisUsed to create various nitrogen-containing compounds.
Reaction Pathway ExplorationFacilitates the study of new chemical reactions.
Building Block for Complex MoleculesServes as a precursor for more complex organic compounds.

Biological Research

In biological studies, this compound has been investigated for its interactions with biomolecules. It can act as a probe to study small molecule interactions with larger biological macromolecules such as proteins and nucleic acids. The ability of this compound to undergo various chemical reactions makes it a valuable tool in enzyme mechanism studies and protein-ligand interaction research .

Case Study: Enzyme Inhibition
A study evaluated the inhibitory effects of derivatives of this compound on xanthine oxidase (XO), revealing significant activity in certain derivatives which could lead to potential therapeutic applications in treating conditions like gout .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential therapeutic applications. Its unique chemical properties may contribute to the development of novel drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Table 2: Potential Therapeutic Applications

Disease AreaMechanism of Action
CancerTargeting specific signaling pathways involved in tumor growth.
Neurodegenerative DiseasesPotential modulation of neuroprotective pathways.

Industrial Applications

In industrial settings, this compound can be used in the development of new materials with enhanced properties such as improved conductivity or mechanical strength. Its multifunctionality makes it a valuable component in designing advanced materials for various applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the diazinane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione and analogous compounds:

Compound Name Substituents (Position 1) Substituents (Position 5) Molecular Formula Molecular Weight Key Properties/Activities
This compound 4-Bromophenyl - C10H8BrN2O3 297.09 Enhanced lipophilicity; potential CNS activity via GABA modulation (inference from analogs)
5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione (6JW) - 2-Bromoethyl, Ethyl C8H11BrN2O3 263.09 Aliphatic bromine; shorter half-life due to metabolic lability
Brallobarbital - 2-Bromoprop-2-en-1-yl, Prop-2-en-1-yl C9H9BrN2O3 273.08 Controlled substance; rapid onset due to unsaturated side chains
1-(4-Iodophenyl)-1,3-diazinane-2,4,6-trione 4-Iodophenyl - C10H8IN2O3 344.09 Higher molecular weight and polarizability; similar sedative potential
Amobarbital - Ethyl, 3-Methylbutyl C11H18N2O3 226.27 Long-acting sedative; GABAA receptor potentiation

Structural and Functional Insights

  • Substituent Effects: The 4-bromophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to aliphatic bromine derivatives like 6JW (logP ~1.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility. Aliphatic vs. Aromatic Substituents: Brallobarbital’s propenyl groups introduce unsaturation, likely accelerating metabolic degradation compared to the stable bromophenyl moiety .

Pharmacological Activity

  • GABA Modulation : Barbiturates like Amobarbital and Mephobarbital prolong GABA-induced chloride channel opening, leading to CNS depression. The bromophenyl derivative may exhibit similar activity but with delayed onset due to higher lipophilicity .
  • Sedative vs. Hypnotic Effects: Aliphatic bromine compounds (e.g., 6JW) may act as short-acting hypnotics, whereas aromatic derivatives could favor prolonged sedation .

Biological Activity

1-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H7_7BrN2_2O3_3 and a molecular weight of approximately 283.08 g/mol. Its structure includes three carbonyl groups (triones) and a bromophenyl moiety, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromophenyl group can participate in π-π interactions , while the diazinane ring allows for hydrogen bonding with target molecules. These interactions can modulate the activity of specific biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Its structural features suggest it may inhibit the growth of certain pathogens by interfering with their metabolic processes or cell wall synthesis.

Anti-inflammatory Effects

Research has also pointed towards potential anti-inflammatory properties . The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Phenyl)-1,3-diazinane-2,4,6-trioneSimilar diazine core without bromineLacks halogen substitution affecting reactivity
5-(Bromophenyl)-1H-pyrrolidine-2,4-dioneContains a pyrrolidine ring instead of diazineDifferent heterocyclic structure
1-(4-Chlorophenyl)-1,3-diazinane-2,4,6-trioneChlorine instead of brominePotentially different biological activity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : A study investigated the interaction between this compound and certain enzymes involved in metabolic pathways. The findings suggested that the compound could act as an inhibitor for specific enzymes related to inflammation.
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Pharmacological Profiling : A pharmacological study indicated that the compound might serve as a lead for drug development targeting inflammatory diseases due to its dual action on both antimicrobial and anti-inflammatory fronts .

Future Directions

Given its promising biological activities and mechanisms of action, further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • In vivo studies to confirm the efficacy and safety profile.
  • Structural modifications to enhance biological activity or reduce toxicity.
  • Exploration of additional therapeutic applications , particularly in drug design against infectious diseases or inflammatory conditions.

Q & A

Q. How should researchers integrate theoretical frameworks (e.g., frontier molecular orbital theory) with experimental data to propose structure-property relationships?

  • Methodological Answer :
  • Step 1 : Calculate HOMO-LUMO gaps and electrostatic potential maps via DFT.
  • Step 2 : Correlate computational results with experimental reactivity data (e.g., reaction rates, selectivity).
  • Step 3 : Use multivariate regression to quantify contributions of electronic vs. steric effects.
    This iterative process aligns with ICReDD’s feedback-loop methodology () .

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